molecular formula C11H8LiNO2S B6602253 lithium(1+) ion 4-phenylpyridine-2-sulfinate CAS No. 2172466-41-8

lithium(1+) ion 4-phenylpyridine-2-sulfinate

Cat. No.: B6602253
CAS No.: 2172466-41-8
M. Wt: 225.2 g/mol
InChI Key: QJLUIXLCPARIKJ-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-phenylpyridine-2-sulfinate is a chemical compound that combines lithium ions with 4-phenylpyridine-2-sulfinate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 4-phenylpyridine-2-sulfinate typically involves the reaction of 4-phenylpyridine-2-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, including steps such as recrystallization and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-phenylpyridine-2-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the sulfinic group to a sulfide.

    Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonate derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenylpyridine derivatives.

Scientific Research Applications

Lithium(1+) ion 4-phenylpyridine-2-sulfinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of lithium(1+) ion 4-phenylpyridine-2-sulfinate involves its interaction with molecular targets and pathways. The lithium ion can modulate various biochemical processes, while the 4-phenylpyridine-2-sulfinate moiety can interact with specific enzymes and receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion pyridine-2-sulfinate
  • Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate

Uniqueness

Lithium(1+) ion 4-phenylpyridine-2-sulfinate is unique due to the presence of the phenyl group, which can enhance its chemical reactivity and potential applications compared to similar compounds. The phenyl group can also influence the compound’s interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

lithium;4-phenylpyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S.Li/c13-15(14)11-8-10(6-7-12-11)9-4-2-1-3-5-9;/h1-8H,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLUIXLCPARIKJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)C2=CC(=NC=C2)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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